molecular formula C12H15N3O5S B2356385 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide CAS No. 1226437-93-9

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide

Cat. No.: B2356385
CAS No.: 1226437-93-9
M. Wt: 313.33
InChI Key: PMYQCIPSURAPLE-UHFFFAOYSA-N
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Description

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide is a complex organic compound that features a methoxyphenoxy group, an oxadiazole ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving dehydrating agents.

    Attachment of the Methoxyphenoxy Group: This step usually involves nucleophilic substitution reactions where the methoxyphenoxy group is introduced.

    Introduction of the Methanesulfonamide Group: This can be done through sulfonation reactions, where the sulfonamide group is attached to the existing molecular framework.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides or sulfonates can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as part of drug discovery efforts.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and methanesulfonamide group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
  • N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide

Uniqueness

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S/c1-18-9-3-5-10(6-4-9)19-8-11-14-12(20-15-11)7-13-21(2,16)17/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYQCIPSURAPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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